molecular formula C8H17NO2 B1671651 Ethyl L-leucinate CAS No. 2743-60-4

Ethyl L-leucinate

Cat. No.: B1671651
CAS No.: 2743-60-4
M. Wt: 159.23 g/mol
InChI Key: QIGLJVBIRIXQRN-ZETCQYMHSA-N
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Description

Ethyl L-leucinate (CAS 2743-60-4) is an ester derivative of the essential branched-chain amino acid L-leucine. Its molecular formula is C₇H₁₅NO₂, with a molecular weight of 160.13 g/mol . The compound features an ethyl ester group at the carboxyl terminus, enhancing its lipophilicity compared to free leucine, which facilitates applications in organic synthesis, peptidomimetics, and drug delivery systems . This compound hydrochloride (CAS 2743-40-0) is its protonated form, commonly used as a reactive intermediate in peptide coupling reactions .

Properties

IUPAC Name

ethyl (2S)-2-amino-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-11-8(10)7(9)5-6(2)3/h6-7H,4-5,9H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGLJVBIRIXQRN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2743-60-4
Record name L-Leucine ethyl ester
Source CAS Common Chemistry
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Record name Ethyl L-leucinate
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Record name Ethyl L-leucinate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl L-leucinate can be synthesized through the esterification of L-leucine with ethanol in the presence of an acid catalyst. The reaction typically involves heating L-leucine with ethanol and a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The process ensures efficient mixing and heat transfer, leading to higher production rates and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl L-leucinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl L-leucinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl L-leucinate involves its conversion to L-leucine in the body. L-leucine is an essential amino acid that plays a crucial role in protein synthesis and metabolic regulation. It activates the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth, proliferation, and survival .

Comparison with Similar Compounds

Ethyl L-Leucinate vs. Mthis compound

  • Structural Difference: Mthis compound substitutes the ethyl group with a methyl ester (C₆H₁₃NO₂).
  • Functional Impact :
    • The ethyl group in this compound increases lipophilicity (logP ≈ 1.25) compared to methyl esters (logP ≈ 0.89), improving membrane permeability in drug delivery .
    • Methyl esters are more prone to hydrolysis under basic conditions, whereas ethyl esters exhibit greater stability, making them preferable in prolonged synthetic workflows .

This compound vs. Dipeptides (e.g., Leucyl-Alanine)

  • Leucyl-Alanine (CAS 7298-84-2) : A dipeptide (C₉H₁₈N₂O₃, MW 202.11 g/mol) with an amide bond .
  • Key Distinctions: this compound lacks the amide bond, reducing hydrogen-bonding capacity but increasing enzymatic stability in vivo . Dipeptides like Leu-Ala are metabolized into free amino acids, whereas this compound may act as a prodrug, releasing leucine and ethanol slowly .

This compound vs. tert-Butyl (Phenylcarbamothioyl)-L-Leucinate

  • tert-Butyl (Phenylcarbamothioyl)-L-Leucinate (80BOa) : A tert-butyl-protected derivative with a thioamide group (C₁₆H₂₄N₂O₂S, MW 308.44 g/mol) .
  • Functional Implications: The tert-butyl group enhances steric protection, reducing unintended side reactions during synthesis.

Physicochemical and Analytical Data

Compound Molecular Formula MW (g/mol) Retention Time (min) logP Key Applications
This compound C₇H₁₅NO₂ 160.13 2.338 ~1.25 Peptide synthesis, metabolomics
Mthis compound C₆H₁₃NO₂ 147.17 N/A ~0.89 Lab-scale intermediates
Leucyl-Alanine C₉H₁₈N₂O₃ 202.11 2.282 (Phe-Ile) ~0.45 Nutritional supplements
tert-Butyl-80BOa C₁₆H₂₄N₂O₂S 308.44 N/A ~2.50 Catalysis, chiral recognition

Role in Supramolecular Chemistry

This compound serves as a precursor in synthesizing heterocycle–dipeptide conjugates (e.g., S- and N,S-heterocycle–dipeptides), which form bioactive hydrogels.

Metabolic Profiling

In untargeted metabolomics, this compound was detected in rat plasma (retention time: 2.338 min), suggesting its role as a biomarker or metabolite under dietary modulation. Comparatively, dipeptides like Ser-Leu (retention time: 0.819 min) exhibited faster elution, reflecting differences in polarity .

Critical Analysis of Structural Advantages

  • Ester Group Flexibility : Ethyl esters balance reactivity and stability, making them superior to methyl (too labile) or tert-butyl (too bulky) esters in peptide synthesis .
  • Side Chain Properties : The isobutyl side chain of leucine contributes to hydrophobic interactions in peptidomimetics, contrasting with aromatic residues (e.g., phenylalanine) in ethyl L-phenylalaninate .

Biological Activity

Ethyl L-leucinate is an ester derivative of the amino acid L-leucine, which has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings regarding this compound, including data tables and case studies.

Overview of this compound

This compound is synthesized through the esterification of L-leucine with ethanol. This compound is significant due to its potential applications in nutritional supplements and pharmaceuticals, particularly in enhancing muscle protein synthesis and promoting recovery in various populations.

  • Protein Synthesis : this compound, like its parent amino acid L-leucine, plays a crucial role in stimulating muscle protein synthesis through the mTOR (mechanistic target of rapamycin) pathway. This pathway is essential for muscle growth and recovery.
  • Lipid Metabolism : Research indicates that compounds similar to this compound can influence lipid metabolism. For instance, amino acid ester-coupled derivatives have shown lipid-lowering effects by regulating triglyceride levels and modulating lipometabolic gene expression in liver cells .
  • Antioxidant Properties : Some studies suggest that derivatives of L-leucine exhibit antioxidant properties, which may help mitigate oxidative stress in cells, although specific data on this compound's antioxidant activity is limited.

Case Studies and Clinical Trials

  • Pilot Trials on Amino Acid Supplementation :
    A double-blind, placebo-controlled study investigated the effects of essential amino acids (EAAs) containing varying levels of L-leucine on muscle mass and physical performance in older adults. Participants receiving higher concentrations of L-leucine (40%) showed significant improvements in lean tissue mass compared to those receiving lower concentrations or placebo .
  • Lipid-Lowering Effects :
    A study focused on amino acid ester-coupled derivatives demonstrated that certain compounds exhibited lipid-lowering effects comparable to established medications such as simvastatin. These findings highlight the potential of this compound and its derivatives in managing lipid profiles .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Protein SynthesisStimulates mTOR pathway leading to increased protein synthesis
Lipid MetabolismRegulates triglyceride levels and lipometabolic genes
Antioxidant ActivityPotential to reduce oxidative stress (limited data)N/A

Table 2: Clinical Trial Outcomes

Study ReferencePopulationInterventionOutcome MeasuresResults
Older Adults (65-75 years)EAA with 20% or 40% L-LeucineLean Tissue Mass, Physical Performance TestsSignificant increase in LTM with 40% group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl L-leucinate
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